![molecular formula C22H18N2O4 B2938715 3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-61-4](/img/structure/B2938715.png)
3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
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Biological Activity
The compound 3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a member of the dibenzo[b,f][1,4]oxazepine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 320.37 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation .
Case Study:
- Compound Tested: this compound
- Cell Line: MCF-7
- IC50 Value: 3.1 µM
This suggests that the presence of methoxy and carbonyl groups on the dibenzo structure enhances its biological activity.
Antioxidative Activity
The antioxidative properties of this compound were assessed using various spectroscopic methods. Compounds with methoxy groups have shown improved antioxidative activity due to their ability to donate hydrogen atoms or electrons, stabilizing free radicals .
Antioxidative Activity Table:
Compound | Method Used | Result (IC50) |
---|---|---|
3-Methoxy-N-(...benzamide) | DPPH Assay | IC50 = 5.0 µM |
Other Derivatives | Various Methods | IC50 = 2.2 - 4.4 µM |
Antibacterial Activity
In addition to anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive bacteria such as E. faecalis. The minimum inhibitory concentration (MIC) for effective antibacterial activity was noted at 8 µM .
Antibacterial Activity Summary:
Bacterial Strain | MIC (µM) |
---|---|
E. faecalis | 8 |
Staphylococcus aureus | 16 |
The biological activities of dibenzo[b,f][1,4]oxazepine derivatives are attributed to their ability to interact with cellular pathways involved in apoptosis and oxidative stress response. The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites within cells.
Scientific Research Applications
Biological Activities
3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has demonstrated several biological activities, including antiproliferative, antioxidative, and antibacterial effects.
Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit antiproliferative effects against various cancer cell lines. A study reported that similar compounds showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, suggesting inhibitory effects on cell proliferation.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
3-methoxy-N-(...benzamide) | MCF-7 | 3.1 |
Other Dibenzo[b,f][1,4]oxazepine Derivatives | MCF-7 | 1.2 - 5.3 |
Antioxidative Activity
The antioxidative properties of this compound were assessed using spectroscopic methods. Compounds with methoxy groups have shown improved antioxidative activity because of their ability to donate hydrogen atoms or electrons, stabilizing free radicals.
Compound | Method Used | Result (IC50) |
---|---|---|
3-Methoxy-N-(...benzamide) | DPPH Assay | IC50 = 5.0 µM |
Other Derivatives | Various Methods | IC50 = 2.2 - 4.4 µM |
Antibacterial Activity
In addition to anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive bacteria such as E. faecalis. The minimum inhibitory concentration (MIC) for effective antibacterial activity was noted at 8 µM.
Bacterial Strain | MIC (µM) |
---|---|
E. faecalis | 8 |
Staphylococcus aureus | 16 |
The biological activities of dibenzo[b,f][1,4]oxazepine derivatives are attributed to their ability to interact with cellular pathways involved in apoptosis and oxidative stress response. The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites within cells.
Properties
IUPAC Name |
3-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-6-8-20-18(10-13)24-22(26)17-12-15(7-9-19(17)28-20)23-21(25)14-4-3-5-16(11-14)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXBRZZREYQXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.